molecular formula C8H8N2O2 B13912041 4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile CAS No. 67271-67-4

4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B13912041
CAS No.: 67271-67-4
M. Wt: 164.16 g/mol
InChI Key: XMIULZBQUPDXOI-UHFFFAOYSA-N
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Description

4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains a pyrrole ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-chlorophenol with 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile . The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-5-methyl-1H-pyrrole-2-carbonitrile
  • 5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile
  • 4-acetyl-2-methyl-1H-pyrrole-3-carbonitrile

Uniqueness

4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both acetyl and hydroxyl functional groups on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

CAS No.

67271-67-4

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C8H8N2O2/c1-4-6(3-9)7(5(2)11)8(12)10-4/h10,12H,1-2H3

InChI Key

XMIULZBQUPDXOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)O)C(=O)C)C#N

Origin of Product

United States

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